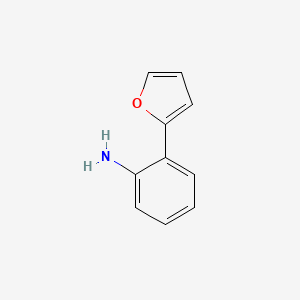

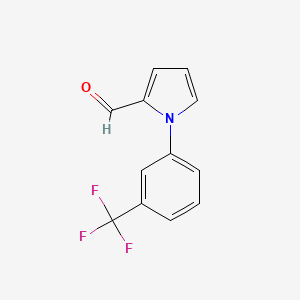

![molecular formula C12H8F2O4 B1309375 5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid CAS No. 832740-42-8](/img/structure/B1309375.png)

5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various furan derivatives, particularly focusing on furan-2,5-dicarboxylic acid (FDCA) and its synthesis from different starting materials, including 5-hydroxymethylfurfural (HMF) and furoic acid. FDCA is a bio-based alternative to terephthalic acid, which is significant in the polymer industry for the production of polyesters like polyethylene furandicarboxylate (PEF) .

Synthesis Analysis

The synthesis of FDCA and its derivatives is a topic of interest due to its potential as a sustainable alternative to petroleum-based chemicals. One method involves the oxidation of HMF to FDCA using heteropoly acids and ionic liquids, which has shown high yields and selectivity . Another approach is the carboxylation of 2-furoic acid with CO2, which avoids the need for edible fructose as a feedstock and late-stage oxidation, thus reducing impurities and improving yields . Enzymatic cascades have also been employed for the synthesis of furan carboxylic acids, demonstrating high yields and the advantage of internal recycling of byproducts like H2O2 .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their activity and properties. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed to understand its potential as an antimycobacterial agent . Additionally, the solvate structures of FDCA with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) were reported, showing how solvent interactions can influence the crystalline network of FDCA .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions that are important for their application in pharmaceuticals and polymers. For example, the synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide involves Mannich reactions and the exploration of thiol-thione tautomerism . The production of acid chloride derivatives from 5-(chloromethyl)furfural (CMF) and FDCA through treatment with tert-butyl hypochlorite is another example of a chemical transformation leading to useful intermediates for biofuels and polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure and the nature of substituents. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters resulted in novel biobased furan polyesters, and the study discussed the effects of methylene units in the dicarboxylic segments on the physical properties of these polyesters . The catalytic synthesis of 2,5-FDCA from furoic acid also highlights the transformation from C5 to C6 derivatives in biomass utilization, which is significant for the polymer industry .

Applications De Recherche Scientifique

Enzyme-catalyzed Synthesis and Transformation

The enzyme-catalyzed synthesis and transformation of furan carboxylic acids, like 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid, have significant implications in the pharmaceutical and polymer industries. For instance, a dual-enzyme cascade system comprising galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) has been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential of these compounds as biobased building blocks. This method employs H2O2 internal recycling, achieving yields over 95% for the desired products, indicating the efficiency of enzymatic methods in synthesizing complex organic acids (Hao‐Yu Jia et al., 2019).

Conversion to Useful Intermediates

Furan carboxylic acids serve as intermediates for producing valuable chemicals. For example, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield, demonstrating their utility as intermediates for the production of furoate ester biofuels and polymers. This highlights the broader applicability of furan carboxylic acids in sustainable chemical synthesis and the biofuel industry (S. Dutta et al., 2015).

Thermodynamic Properties and Solubility

Understanding the thermodynamic properties and solubility of furan carboxylic acids in various solvents is crucial for their application in different industrial processes. Research on the temperature dependences of the solubility of furan carboxylic acids has provided valuable insights into their enthalpies of fusion and mixing, contributing to the optimization of their use in chemical synthesis and material science (I. Sobechko et al., 2019).

Polymer and Fine Chemical Industries

Furan carboxylic acids, including derivatives like 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid, are important building blocks in the polymer and fine chemical industries due to their potential for creating biobased polymers and chemicals. Their production through biocatalytic synthesis, as well as their conversion into various furan carboxylic acids with high yields, demonstrates their versatility and sustainability as chemical feedstocks (Mao-Xing Wen et al., 2020).

Propriétés

IUPAC Name |

5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANXWLNRDPXBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209877 |

Source

|

| Record name | 5-[(2,4-Difluorophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832740-42-8 |

Source

|

| Record name | 5-[(2,4-Difluorophenoxy)methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2,4-Difluorophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

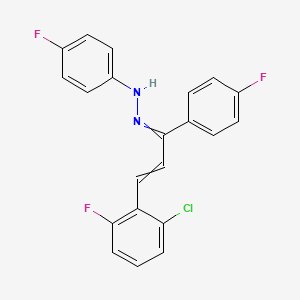

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

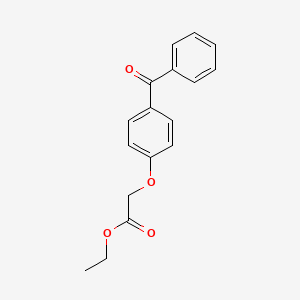

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

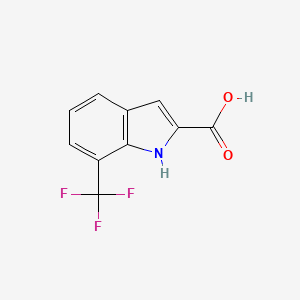

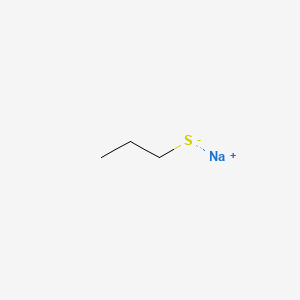

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)